![molecular formula C12H16BrNO B8359517 4-bromo-3-[(piperidin-4-yl)methyl]phenol](/img/structure/B8359517.png)
4-bromo-3-[(piperidin-4-yl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-bromo-3-[(piperidin-4-yl)methyl]phenol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-[(piperidin-4-yl)methyl]phenol typically involves the reaction of 2-bromo-5-hydroxybenzyl chloride with piperidine under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the compound. The use of automated reactors and optimized reaction conditions can help in scaling up the production process while maintaining the purity and quality of the final product.
化学反応の分析
Types of Reactions
4-bromo-3-[(piperidin-4-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(2-Bromo-5-oxobenzyl)piperidine.
Reduction: Formation of 4-(5-Hydroxybenzyl)piperidine.
Substitution: Formation of 4-(2-Azido-5-hydroxybenzyl)piperidine or 4-(2-Thio-5-hydroxybenzyl)piperidine.
科学的研究の応用
4-bromo-3-[(piperidin-4-yl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-bromo-3-[(piperidin-4-yl)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and hydroxy groups on the benzyl moiety can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The piperidine ring can also interact with hydrophobic pockets in the target proteins, enhancing the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
- 4-(2-Chloro-5-hydroxybenzyl)piperidine
- 4-(2-Fluoro-5-hydroxybenzyl)piperidine
- 4-(2-Iodo-5-hydroxybenzyl)piperidine
Uniqueness
4-bromo-3-[(piperidin-4-yl)methyl]phenol is unique due to the presence of the bromo group, which can participate in specific chemical reactions that other halogenated analogs may not
特性
分子式 |
C12H16BrNO |
|---|---|
分子量 |
270.17 g/mol |
IUPAC名 |
4-bromo-3-(piperidin-4-ylmethyl)phenol |
InChI |
InChI=1S/C12H16BrNO/c13-12-2-1-11(15)8-10(12)7-9-3-5-14-6-4-9/h1-2,8-9,14-15H,3-7H2 |
InChIキー |
XQRAGAQIBHMBGF-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1CC2=C(C=CC(=C2)O)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Chloro-5-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B8359445.png)
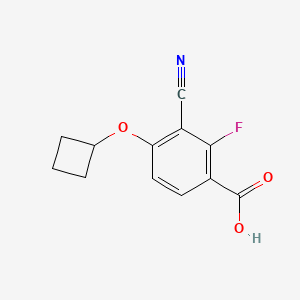
![6-Benzyl-6-aza-spiro[2.5]octan-4-one hydrochloride](/img/structure/B8359457.png)

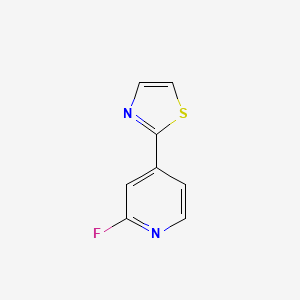
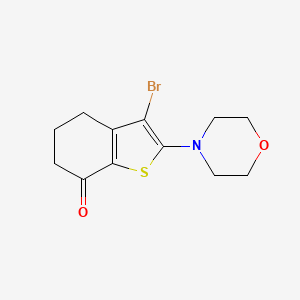



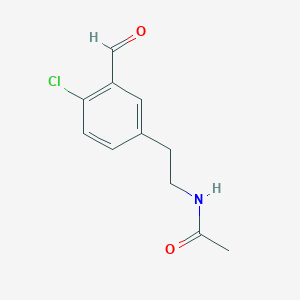
![2-Benzyl-4-methyl-2,7-diazabicyclo[3.3.0]octane](/img/structure/B8359515.png)

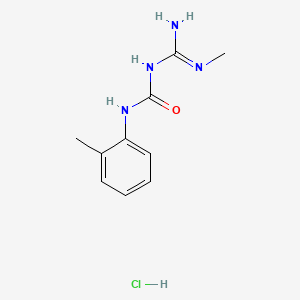
![Diethyl {[(4-iodophenyl)carbonyl]amino}propandioate](/img/structure/B8359533.png)
